molecular formula C13H19ClN2 B2696564 [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine CAS No. 105479-08-1

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine

Cat. No.: B2696564
CAS No.: 105479-08-1
M. Wt: 238.76
InChI Key: KLAOUOOMPFFUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine is an organic compound that features a 4-chlorophenyl group attached to a pyrrolidine ring via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine typically involves the reaction of 4-chlorobenzyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    [(4-Fluorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine: Similar structure with a fluorine atom instead of chlorine, potentially exhibiting different reactivity and biological activity.

    [(4-Methylphenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine: Contains a methyl group instead of chlorine, which may affect its chemical properties and applications.

Uniqueness

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16/h3-6,15H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAOUOOMPFFUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.